N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Description
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine is a synthetic amine derivative featuring a butyl chain substituted with a 2,4-dichlorophenoxy group and a 4-methoxybenzyl moiety. The 2,4-dichlorophenoxy group is a common structural motif in agrochemicals, particularly herbicides, due to its auxin-like activity (e.g., 2,4-D, a well-known herbicide) . The 4-methoxybenzyl group enhances solubility and may influence receptor binding through steric and electronic effects.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-22-16-7-4-14(5-8-16)13-21-10-2-3-11-23-18-9-6-15(19)12-17(18)20/h4-9,12,21H,2-3,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJXGKDJKZAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine typically involves the reaction of 2,4-dichlorophenoxybutyric acid with 4-methoxybenzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Pharmaceutical Chemistry
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine is primarily utilized in pharmaceutical chemistry for the development of new therapeutic agents. Its structural similarities to other biologically active compounds allow researchers to explore its potential as a drug candidate. Studies have indicated that compounds with similar structures often display various pharmacological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Antimicrobial activity
Ongoing research aims to elucidate the specific biological effects of this compound and its derivatives.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of various derivatives that may exhibit enhanced biological activity or novel properties. Its ability to participate in different chemical reactions makes it valuable for creating complex molecular architectures.
Proteomics Research
In proteomics, this compound is being investigated for its potential to interact with specific proteins or enzymes, thereby influencing biological pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, suggesting potential use as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, providing insights into its therapeutic potential for inflammatory diseases.
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that this compound can inhibit specific enzymes linked to disease progression, indicating its utility in drug design.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared below with structurally related analogs based on substituents, chain length, and functional groups. Data are derived from synthesis protocols, physicochemical properties, and structural motifs in the evidence.
Structural Analogues with 2,4-Dichlorophenoxy Moieties
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Differences | Reference |
|---|---|---|---|---|---|---|
| N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine | Butyl chain, 4-methoxybenzyl amine | Not explicitly provided | Not reported | Not reported | Target compound for comparison | N/A |
| N-Allyl-N-[4-(4-bromo-2-chlorophenoxy)butyl]amine | Allyl group, bromo substitution | 318.64 | Not reported | Not reported | Bromine substitution; allyl vs. benzyl | |
| 3-(2,4-Dichlorophenoxy)propyl(prop-2-yn-1-yl)amine | Propyl chain, propargyl and methyl groups | 258.16 (C₁₃H₁₄Cl₂NO) | Not reported | Not reported | Shorter chain (propyl vs. butyl) | |
| N-(4-(2,4-Dichlorophenoxy)phenyl)-acetamide | Phenyl core, acetamide group | Not provided | Not reported | Not reported | Acetamide functionality vs. amine |
Key Observations :
- Substituents : Bromine in increases molecular weight and may alter electronic properties, while the propargyl group in introduces reactivity for further derivatization.
- Functional Groups : The acetamide in replaces the amine, likely reducing basicity and hydrogen-bonding capacity.
Analogues with Methoxybenzyl or Chlorinated Aromatic Groups
Key Observations :
Biological Activity
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine, a compound with the molecular formula C₁₈H₂₁Cl₂NO₂ and CAS Number 1040686-30-3, has garnered attention due to its potential biological activities. This review synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a dichlorophenoxy group and a methoxybenzyl moiety, which contribute to its biological activity. The structural formula is as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzylamines have shown promising results against various cancer cell lines. A notable study highlighted the cytotoxic effects of structurally analogous compounds against leukemia and solid tumor cell lines, suggesting a potential role in cancer therapy .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. The presence of the dichlorophenoxy group is particularly noteworthy as it has been associated with enhanced binding affinity to certain receptors implicated in oncogenic signaling pathways .
Case Studies
- In Vitro Studies : A study examining the effects of similar amines demonstrated that they induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may exert similar effects .
- Animal Models : In vivo experiments using rodent models have shown that compounds with similar structures can reduce tumor size and inhibit metastasis when administered at specific dosages . These findings underscore the therapeutic potential of this compound in oncology.
Toxicological Profile
While the compound shows promise in therapeutic applications, its safety profile must be carefully considered. The classification as an irritant indicates potential risks associated with exposure. Further toxicological assessments are necessary to evaluate the long-term effects and safe dosage ranges for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
